An In-depth Technical Guide to the Formation of Ethyl 2-acetyl-3-(dimethylamino)acrylate
An In-depth Technical Guide to the Formation of Ethyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate, a versatile building block in organic and medicinal chemistry. The document details the primary reaction mechanism, an alternative synthetic route, experimental protocols, and relevant quantitative data.
Core Synthesis and Mechanism
The principal and most efficient method for the preparation of Ethyl 2-acetyl-3-(dimethylamino)acrylate is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is favored for its high atom economy and generally proceeds with high yields under anhydrous conditions at elevated temperatures, typically between 80-100°C for several hours.[1]
The reaction mechanism is initiated by the deprotonation of the α-carbon of ethyl acetoacetate, which is an active methylene compound. This deprotonation, which can be base-catalyzed, forms a resonance-stabilized enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal. The subsequent elimination of two molecules of methanol drives the reaction to completion, yielding the stable enamine product, Ethyl 2-acetyl-3-(dimethylamino)acrylate.[1]
The structure of Ethyl 2-acetyl-3-(dimethylamino)acrylate combines an α,β-unsaturated carbonyl system with an enamine moiety. This unique combination of functional groups makes it a trifunctional building block with both electrophilic and nucleophilic sites, rendering it an excellent Michael acceptor and a valuable partner in various condensation reactions for the synthesis of more complex molecules.[1]
Reaction Mechanism Pathway
Caption: Reaction mechanism for the formation of Ethyl 2-acetyl-3-(dimethylamino)acrylate.
Quantitative Data
The following table summarizes the key quantitative data for Ethyl 2-acetyl-3-(dimethylamino)acrylate.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | Yellow oil[2] |
| Boiling Point | 154°C (3 mmHg)[2] |
| Density | 1.038 g/cm³[2] |
| Refractive Index | 1.463[2] |
| Flash Point | 102.8°C[2] |
| Storage Conditions | Refrigerator[2] |
Experimental Protocols
Synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate
Materials:
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Ethyl acetoacetate
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N,N-dimethylformamide dimethyl acetal (DMF-DMA)
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Anhydrous toluene (or other suitable anhydrous, non-protic solvent)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal.
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Anhydrous toluene can be used as a solvent, although the reaction can also be run neat.
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The reaction mixture is heated to reflux (typically 80-110°C, depending on the solvent) and stirred vigorously.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.
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After the reaction is complete, the mixture is cooled to room temperature.
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The solvent (if used) and the methanol byproduct are removed under reduced pressure using a rotary evaporator.
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The crude product is then purified by vacuum distillation to yield Ethyl 2-acetyl-3-(dimethylamino)acrylate as a yellow oil.
Purification:
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Vacuum Distillation: The final product is purified by distillation under reduced pressure. The boiling point is reported as 154°C at 3 mmHg.[2]
Characterization:
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester and ketone, C=C of the enamine).
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[1]
Alternative Synthesis Route
An alternative, two-step method for the preparation of N,N-dimethylamino acrylates has been reported. This process involves the initial formation of a sodium salt of formyl ethyl acetate, followed by a reaction with a dimethylamine salt.
Step 1: Formation of Sodium Salt of Formyl Ethyl Acetate Ethyl acetate reacts with carbon monoxide in a mixed solvent system (e.g., ethyl acetate and ethanol) in the presence of a catalyst such as sodium methoxide or sodium ethoxide to produce the sodium salt of formyl ethyl acetate.
Step 2: Reaction with Dimethylamine Salt The resulting sodium salt of formyl ethyl acetate is then reacted with a dimethylamine salt in a mixed solvent to yield the final N,N-dimethylamino acrylate product.
This method avoids the use of potentially toxic or expensive reagents and is suitable for large-scale industrial production.
Alternative Synthesis Workflow
Caption: Alternative two-step synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate.
